1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one
Description
The compound 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one features a unique structural framework combining a benzo[d]thiazol moiety, an azetidine ring, and a 4-fluorophenyl sulfonyl group. Characterization techniques such as NMR, MS, and crystallographic methods (e.g., SHELX ) are likely applicable for structural elucidation.
Properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-(4-fluorophenyl)sulfonylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S2/c21-14-7-9-16(10-8-14)29(25,26)11-3-6-19(24)23-12-15(13-23)27-20-22-17-4-1-2-5-18(17)28-20/h1-2,4-5,7-10,15H,3,6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCWDRJEJIDYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one typically involves multiple steps:
Formation of Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Azetidine Ring Formation: The azetidine ring can be introduced via a nucleophilic substitution reaction involving a suitable azetidine precursor.
Coupling Reactions: The benzo[d]thiazole and azetidine intermediates are then coupled using appropriate reagents and conditions to form the desired compound.
Introduction of Fluorophenyl Sulfonyl Group: The final step involves the sulfonylation of the intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole and fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where benzo[d]thiazole derivatives have shown efficacy.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving the benzo[d]thiazole and azetidine moieties.
Materials Science: The compound’s unique structure may make it suitable for use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Key Observations :
- The benzo[d]thiazol group may enhance π-π stacking or hydrogen-bonding capabilities relative to the benzhydryl or sulfamoyl groups in analogs .
- The 4-fluorophenyl sulfonyl moiety is shared with compounds in and , suggesting improved solubility or target affinity due to electronegative and hydrophobic effects .
Physicochemical Properties
Table 2: Inferred Physicochemical Properties
Notes:
- The sulfonyl group and aromatic systems likely contribute to higher melting points and moderate solubility in polar aprotic solvents.
- Molecular weight estimates align with analogs in , though the azetidine ring may reduce overall mass compared to piperazine derivatives.
Biological Activity
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one, also known by its CAS number 1787918-54-0, is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the azetidinone class, which is recognized for its potential therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 318.39 g/mol. Its structure features a benzo[d]thiazole moiety, which is linked to an azetidine ring and a sulfonyl group. This unique combination enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| CAS Number | 1787918-54-0 |
| Molecular Formula | C16H16N2O3S |
| Molecular Weight | 318.39 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in critical signaling pathways. Research indicates that compounds with similar structures have demonstrated efficacy against various cancer cell lines by disrupting pathways essential for tumor growth, including the AKT/mTOR signaling pathway .
Anticancer Activity
Studies have shown that derivatives of thiazolidinones, closely related to the compound , exhibit significant anticancer properties. For instance, modifications at various positions on the thiazolidinone scaffold have led to compounds that inhibit the proliferation of cancer cells in a dose-dependent manner. One study reported IC50 values for certain derivatives against breast cancer cell lines (MCF-7) as low as 1.27 µM .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Similar azetidinone derivatives have been evaluated for their ability to inhibit bacterial growth, indicating that this compound could also possess similar properties .
Other Biological Activities
In addition to anticancer and antimicrobial effects, thiazolidinone derivatives have been noted for their antioxidant, anti-inflammatory, and antidiabetic activities . The presence of functional groups in the molecule may enhance these properties, making it a versatile candidate for drug development.
Study on Anticancer Activity
A recent study evaluated various thiazolidinone derivatives against multiple cancer cell lines, including MCF-7 and A549. The results indicated that compounds with modifications similar to those in this compound showed promising results in inhibiting cell proliferation and inducing apoptosis without affecting normal cells .
Antimicrobial Evaluation
Another research effort focused on synthesizing and testing a series of azetidinone derivatives against common bacterial strains. The findings revealed that some derivatives exhibited significant antimicrobial activity, suggesting that the compound could be developed into a therapeutic agent for bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
